N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazole ring fused with a sulfonamide group, and a methoxy-methylphenyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzoxadiazole intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxy-Methylphenyl Group: This final step can be accomplished through a nucleophilic substitution reaction, where the methoxy-methylphenyl group is introduced to the benzoxadiazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the benzoxadiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-carboxamide
Uniqueness
N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the methoxy-methylphenyl group and the sulfonamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13N3O4S |
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Molecular Weight |
319.34 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-9-8-10(20-2)6-7-11(9)17-22(18,19)13-5-3-4-12-14(13)16-21-15-12/h3-8,17H,1-2H3 |
InChI Key |
VMGFDXABWHPUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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